
1-(4-hydroxybenzyl)-4-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-hydroxybenzyl)-4-piperidinol, also known as hydroxybenzylpiperidinol or HBP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. HBP is a derivative of piperidine, a heterocyclic organic compound commonly found in various pharmaceutical drugs. HBP is a white crystalline powder that is soluble in water and ethanol.
科学研究应用
HBP has been found to have various scientific research applications, including its potential use as an antioxidant, neuroprotectant, and anti-inflammatory agent. Studies have shown that HBP can scavenge free radicals and protect cells from oxidative stress. HBP has also been found to have neuroprotective effects, protecting neurons from damage caused by various neurotoxic agents. Furthermore, HBP has been shown to have anti-inflammatory effects, reducing inflammation in various animal models of inflammation.
作用机制
The mechanism of action of HBP is not fully understood. However, studies have suggested that HBP exerts its effects by modulating various signaling pathways involved in oxidative stress, inflammation, and neuronal cell death. HBP has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant enzymes. HBP has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
HBP has been found to have various biochemical and physiological effects. Studies have shown that HBP can reduce oxidative stress and inflammation, protect neurons from damage, and improve cognitive function. Furthermore, HBP has been found to have anti-cancer effects, inhibiting the growth and proliferation of various cancer cell lines.
实验室实验的优点和局限性
One advantage of using HBP in lab experiments is its high purity and stability. HBP is also soluble in water and ethanol, making it easy to dissolve in various solvents. However, one limitation of using HBP in lab experiments is its relatively high cost compared to other antioxidants and neuroprotectants.
未来方向
There are several future directions for the scientific research of HBP. One direction is to investigate the potential use of HBP in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore the anti-cancer effects of HBP and its potential use in cancer therapy. Furthermore, the development of novel HBP derivatives with improved pharmacological properties is an area of interest for future research.
In conclusion, HBP is a promising compound with various scientific research applications. Its ability to scavenge free radicals, protect neurons from damage, and reduce inflammation makes it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand the mechanism of action and potential therapeutic uses of HBP.
合成方法
The synthesis of HBP involves the reaction between 4-hydroxybenzaldehyde and 4-piperidone in the presence of sodium borohydride. This method has been reported to yield HBP with high purity and yield. HBP can also be synthesized using other methods such as the reduction of 4-1-(4-hydroxybenzyl)-4-piperidinollidene-4-piperidone with sodium borohydride.
属性
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-11-3-1-10(2-4-11)9-13-7-5-12(15)6-8-13/h1-4,12,14-15H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQBDHFIOZKATD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

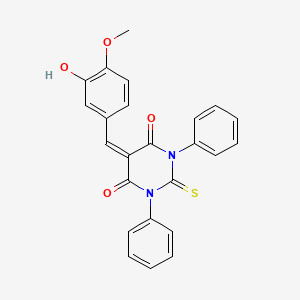
![potassium 4-[2-(2,3-dihydro-1H-inden-1-ylidene)hydrazino]benzenesulfonate](/img/structure/B5196228.png)
![N-(2-bromophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5196234.png)
![7-bromo-2-methyl-4-phenylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B5196237.png)
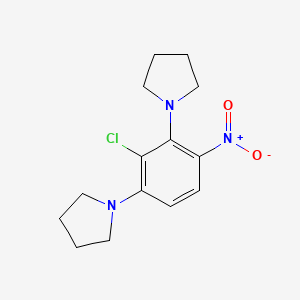
![2-(4-chlorophenyl)-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5196249.png)
![6-chloro-7-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5196261.png)
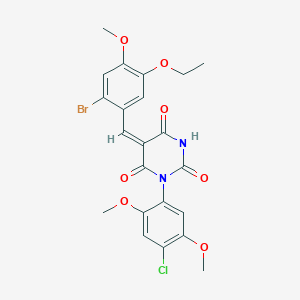
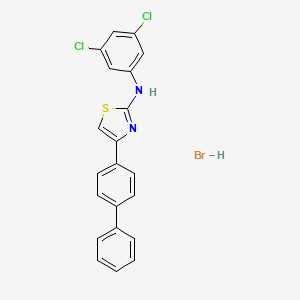
![12H-[1,3]benzoxazolo[2,3-b]quinazolin-12-one](/img/structure/B5196296.png)
![3-[1-(4-methoxybenzoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5196300.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate](/img/structure/B5196301.png)
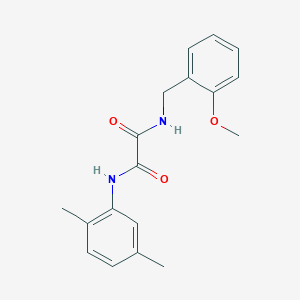
![5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5196317.png)